

Application Note: Scalable Synthesis of Methyl 8-hydroxyquinoline-2-carboxylate

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Compound of Interest

Compound Name:	Methyl 8-hydroxyquinoline-2-carboxylate
CAS No.:	21638-90-4
Cat. No.:	B1600983

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Abstract & Scope

This application note details a robust, two-step protocol for the synthesis of **Methyl 8-hydroxyquinoline-2-carboxylate** (CAS: 21638-90-4).^[1] This compound is a critical intermediate in the development of metallophores, chelating agents for neurodegenerative research (Alzheimer's/Parkinson's), and OLED electron transport materials.

The protocol utilizes 2-methyl-8-hydroxyquinoline (8-hydroxyquinaldine) as the starting material. The synthetic strategy prioritizes regio-selectivity, ensuring the carboxylic acid is esterified without methylating the phenolic hydroxyl group at the C-8 position.

Key Performance Indicators (KPIs)

- Target Yield: >60% (Overall 2-step)
- Purity: >98% (HPLC)
- Scale: Gram-scale (Adaptable to multi-gram)

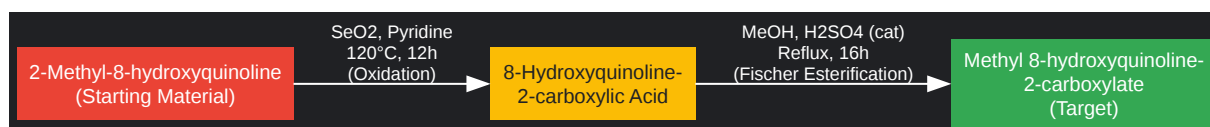
- Critical Control: Prevention of O-methylation at the phenolic site.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary transformations:

- Oxidative Functionalization: Conversion of the activated methyl group at C-2 to a carboxylic acid using Selenium Dioxide ().
- Chemoselective Esterification: Fischer esterification using methanol and sulfuric acid to target the carboxyl group while leaving the phenolic hydroxyl intact.

Reaction Scheme



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Figure 1: Synthetic pathway transforming 8-hydroxyquinoline to the methyl ester target.

Experimental Protocols

Step 1: Synthesis of 8-Hydroxyquinoline-2-carboxylic Acid

Objective: Oxidize the methyl group at the 2-position to a carboxylic acid. Mechanism: Selenium dioxide effects an allylic/benzylic oxidation. The use of pyridine as a solvent is critical; it acts as a base to drive the equilibrium toward the carboxylic acid rather than stopping at the aldehyde.

Materials

Reagent	MW (g/mol)	Equiv.[2][3][4][5][6]	Amount
2-Methyl-8-hydroxyquinoline	159.18	1.0	5.00 g (31.4 mmol)
Selenium Dioxide ()	110.96	1.5	5.23 g (47.1 mmol)
Pyridine	79.10	Solvent	50 mL

Protocol

- Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[2]
- Addition: Add 2-methyl-8-hydroxyquinoline (5.00 g) and Selenium Dioxide (5.23 g) to the flask.
- Solvation: Add Pyridine (50 mL). The mixture will be heterogeneous initially.
- Reaction: Heat the mixture to 120°C (oil bath temperature). Stir vigorously for 12 hours.
 - Observation: The reaction mixture will darken, and black selenium metal will precipitate as the reaction progresses.
- Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the precipitated selenium metal. Wash the pad with small amounts of pyridine or methanol.
- Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the majority of pyridine.
- Workup:
 - Resuspend the residue in 10% aqueous KOH (50 mL).
 - Filter again if any solids remain.
 - Acidify the filtrate carefully with glacial acetic acid or 2M HCl to pH 3-4.

- The yellow precipitate (product) will form.
- Isolation: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C.

Expected Yield: ~4.0 - 4.5 g (65-75%) Characterization: Yellow solid. MP: >210°C (dec).

Step 2: Synthesis of Methyl 8-hydroxyquinoline-2-carboxylate

Objective: Selectively esterify the carboxylic acid. Critical Control: Avoid using alkyl halides (e.g., Methyl Iodide) and base, as this will alkylate the phenol (forming the 8-methoxy derivative). Acid-catalyzed Fischer esterification is highly selective for the carboxyl group.

Materials

Reagent	MW (g/mol)	Equiv.[2][3][4][5][6]	Amount
8-Hydroxyquinoline-2-carboxylic Acid	189.17	1.0	4.00 g (21.1 mmol)
Methanol (Anhydrous)	32.04	Solvent	80 mL
Sulfuric Acid ()	98.08	Cat.	1.0 mL

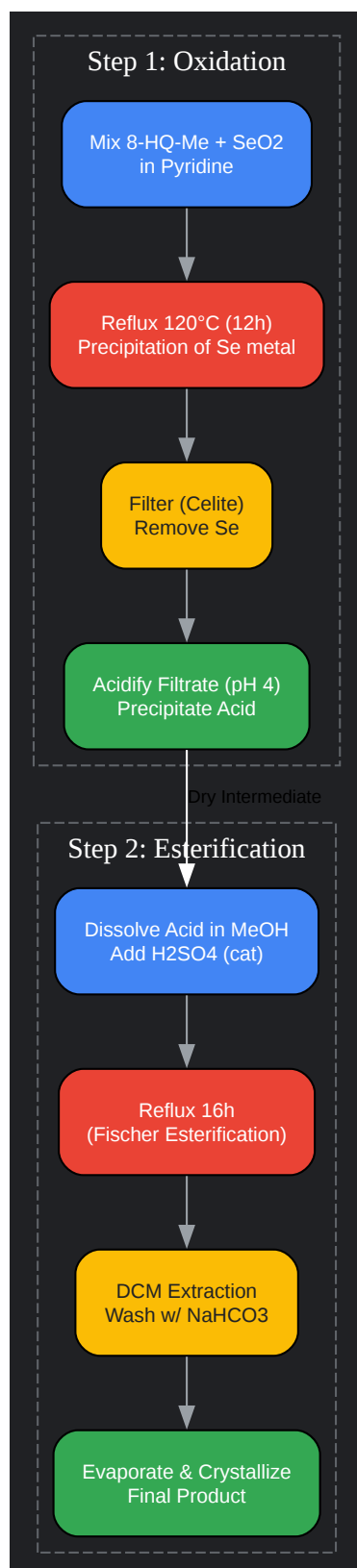
Protocol

- Setup: Place the dried acid (4.00 g) from Step 1 into a 250 mL RBF with a stir bar.
- Solvation: Add anhydrous Methanol (80 mL).
- Catalyst Addition: Slowly add concentrated Sulfuric Acid (1.0 mL) dropwise.
 - Note: Exothermic reaction; localized boiling may occur.
- Reflux: Attach a condenser and reflux the mixture at 65-70°C for 16 hours (overnight).

- Monitoring: Check by TLC (SiO₂, DCM:MeOH 95:5). The polar acid spot (baseline) should disappear, replaced by a less polar ester spot (~0.6).
- Workup:
 - Remove the solvent under reduced pressure.
 - Dissolve the residue in Dichloromethane (DCM, 100 mL).
 - Wash carefully with Saturated Aqueous Sodium Bicarbonate () (2 x 50 mL) to neutralize the acid. Caution: Gas evolution ().
 - Wash with Brine (50 mL).
- Drying: Dry the organic layer over Anhydrous Sodium Sulfate (). Filter and concentrate.
- Purification: If necessary, recrystallize from minimal hot methanol or purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 4:1).

Expected Yield: ~3.0 - 3.5 g (70-80%) Appearance: Yellow/Beige crystalline solid.

Workflow Visualization



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Figure 2: Operational workflow for the two-step synthesis.

Analytical Data & QC

Parameter	Specification	Method
Appearance	Yellow to Beige Solid	Visual
Melting Point	108 - 110 °C	Capillary MP
MS (ESI+)	[M+H] ⁺ = 204.06	LC-MS
¹ H NMR	4.10 (s, 3H, -OCH ₃), 7.20-8.50 (m, Aromatic H)	400 MHz, CDCl ₃
Solubility	Soluble in DCM, DMSO, MeOH; Insoluble in Water	Visual

Troubleshooting Notes:

- Low Yield in Step 1: Ensure Pyridine is dry and the reaction temperature is maintained at 120°C. If the reaction stops at the aldehyde (visible by NMR), add 0.5 eq more and continue reflux.
- Impurity in Step 2: If the product contains 8-methoxyquinoline-2-carboxylate, the reaction media was likely basic or contaminated with alkylating agents. Ensure strictly acidic conditions.

Safety & Handling (E-E-A-T)

- Selenium Dioxide (): Highly toxic and corrosive. It can be absorbed through the skin.
 - Control: Weigh in a fume hood using a dedicated balance. Wear double nitrile gloves. Dispose of selenium waste (solid Se metal) as hazardous heavy metal waste.
- Pyridine: Toxic, unpleasant odor, and flammable.
 - Control: Use only in a well-ventilated fume hood.

- Methyl Ester Product: Like many quinolines, the product may have biological activity (chelator). Handle as a potential irritant.

References

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- Compound Data: PubChem CID 12336161. "**Methyl 8-hydroxyquinoline-2-carboxylate**." [1] [3] [5] [8] [9] [10] [Link](#)

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